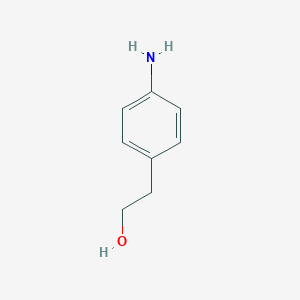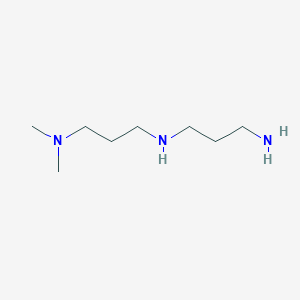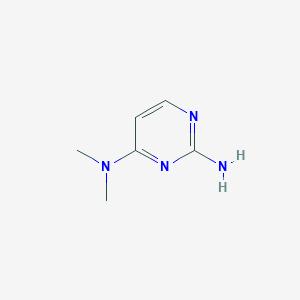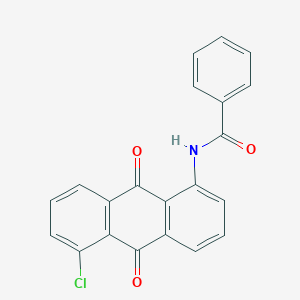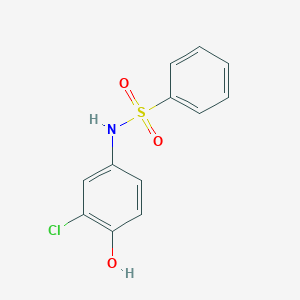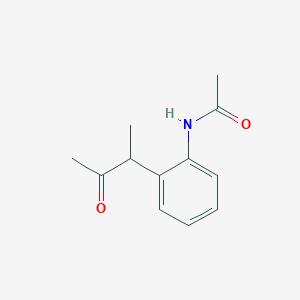![molecular formula C16H16N2O3 B086826 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide CAS No. 51771-21-2](/img/structure/B86826.png)
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide, also known as MMMA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential therapeutic applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is not fully understood. However, it has been proposed that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been suggested that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide may inhibit the activity of certain enzymes involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis. In addition, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been shown to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new formulations of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide that can improve its solubility and bioavailability in vivo. Furthermore, the mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide needs to be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide involves the condensation reaction between 4-methoxybenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with an appropriate aldehyde to form the final product, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide.
Aplicaciones Científicas De Investigación
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
51771-21-2 |
|---|---|
Nombre del producto |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-3-12(4-8-14)11-17-18-16(19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |
Clave InChI |
FVFJLTPQIFBTGJ-GZTJUZNOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



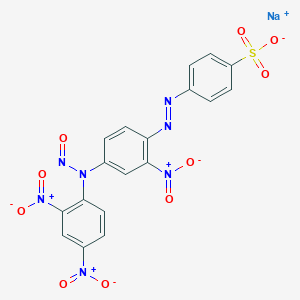
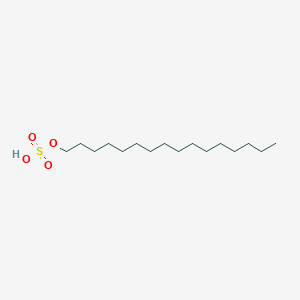
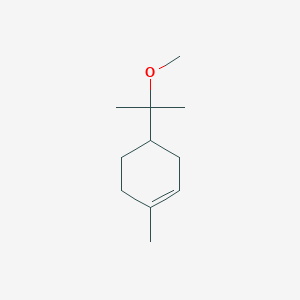
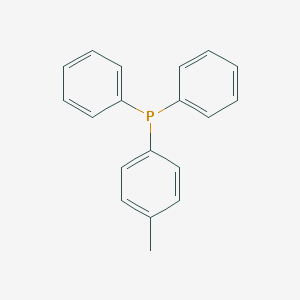
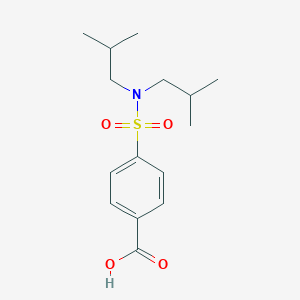
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
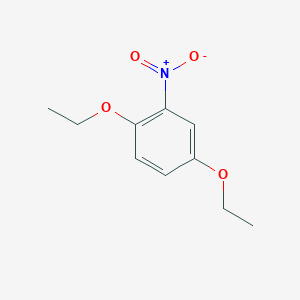
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
